

AF430 Maleimide: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AF430 maleimide	
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For Researchers, Scientists, and Drug Development Professionals

AF430 maleimide is a thiol-reactive fluorescent probe that has become an invaluable tool in a wide range of research applications. This guide provides an in-depth overview of its properties, common uses, and detailed protocols to facilitate its effective implementation in the laboratory.

Core Principles and Applications

AF430 is a hydrophilic, coumarin-based dye with a bright green-yellow fluorescence.[1][2][3] The maleimide functional group allows for the specific covalent labeling of molecules containing free sulfhydryl (thiol) groups, which are predominantly found in the cysteine residues of proteins.[4][5][6] This high selectivity makes **AF430 maleimide** an excellent choice for targeted protein labeling.[7] The reaction, a Michael addition, forms a stable thioether bond.[8]

The primary applications of **AF430 maleimide** in research include:

- Protein Labeling: Covalently attaching a fluorescent tag to proteins for visualization and tracking in various experimental setups.[4][7]
- Flow Cytometry: Labeling cell surface proteins to identify and quantify specific cell populations.[1][2][9]
- Fluorescence Microscopy: Visualizing the localization and dynamics of proteins within cells and tissues.



- Förster Resonance Energy Transfer (FRET): Serving as a potential FRET donor or acceptor to study protein-protein interactions and conformational changes.[5]
- Antibody-Drug Conjugate (ADC) Development: While not a therapeutic agent itself, the
 principles of maleimide conjugation are central to the development of ADCs, where a
 cytotoxic drug is linked to an antibody.[8][10]

Quantitative Data

The photophysical and chemical properties of **AF430 maleimide** are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λex)	430 nm	[1]
Emission Maximum (λem)	542 nm	[1]
Molar Extinction Coefficient (ε)	15,955 L·mol ⁻¹ ·cm ⁻¹	[1]
Fluorescence Quantum Yield (Φ)	0.23	[1]
Molecular Weight	726.8 g/mol	[1]
Solubility	Water, DMF, DMSO	[1]
Reactive Group	Maleimide	[1][11]
Target Functional Group	Sulfhydryl (Thiol)	[1][11]

Experimental Protocols General Protein Labeling with AF430 Maleimide

This protocol provides a general procedure for labeling a protein with **AF430 maleimide**. Optimization may be required for specific proteins and applications.

Materials:



- Protein of interest (1-10 mg/mL) in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5.
 The buffer should not contain thiols.
- AF430 maleimide
- Anhydrous DMSO or DMF
- Reducing agent (e.g., TCEP or DTT)
- · Degassed buffer
- Purification column (e.g., gel filtration or dialysis equipment)

Procedure:

- Protein Preparation: Dissolve the protein to be labeled in a degassed buffer at a concentration of 1-10 mg/mL.[6]
- (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to make them available for labeling.
 - Add a 10-100 fold molar excess of TCEP to the protein solution.
 - Incubate for 20-30 minutes at room temperature.
 - If using DTT, it must be removed by dialysis or gel filtration before adding the maleimide dye.
- Dye Preparation: Prepare a 10 mM stock solution of AF430 maleimide in anhydrous DMSO or DMF.
- Conjugation Reaction:
 - Add a 10-20 fold molar excess of the AF430 maleimide solution to the protein solution.
 The optimal ratio should be determined empirically for each protein.
 - Mix thoroughly and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.



- Purification: Remove the unreacted dye from the labeled protein using gel filtration, dialysis, or a similar method.[6]
- Storage: Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage.

Antibody-Drug Conjugate (ADC) Synthesis via Maleimide Linker

This protocol outlines the steps for conjugating a drug to an antibody using a maleimidecontaining linker. This is a representative workflow relevant to drug development professionals.

Materials:

- Antibody (e.g., IgG) at a concentration of ~10 mg/mL
- Reducing agent (e.g., DTT)
- · Maleimide-activated drug linker
- Reaction buffer (e.g., PBS with 1 mM DTPA)
- Quenching reagent (e.g., cysteine)
- Purification system (e.g., centrifugal ultrafiltration, Sephadex G-25 column)

Procedure:

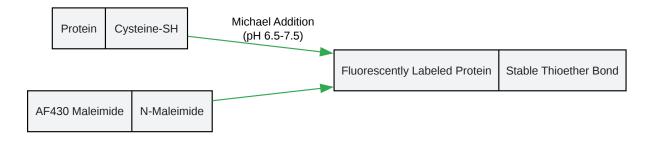
- Antibody Reduction:
 - $\circ~$ To 4.8 mL of antibody (10 mg/mL), add 600 μL of 500 mM sodium borate/500 mM NaCl, pH 8.0, followed by 600 μL of 100 mM DTT.
 - Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
 - Remove excess DTT by buffer exchange using a Sephadex G-25 column equilibrated with PBS containing 1 mM DTPA.



- Drug-Linker Conjugation:
 - Adjust the reduced antibody concentration to 2.5 mg/mL with cold PBS/DTPA buffer.
 - Prepare the maleimide-activated drug-linker by diluting a DMSO stock solution to the desired concentration. The final reaction mixture should be approximately 20% organic and 80% aqueous.
 - Add the drug-linker solution to the cold-reduced antibody solution at a calculated molar ratio (e.g., 9.5 moles of drug-linker per mole of antibody).
 - Incubate the reaction on ice for 1 hour.
- Quenching:
 - Add a 20-fold molar excess of cysteine over the maleimide to quench the reaction and cap any unreacted maleimide groups.
- Purification:
 - Concentrate the reaction mixture using centrifugal ultrafiltration.
 - Purify the ADC by eluting through a Sephadex G-25 column equilibrated in PBS to remove unconjugated drug-linker and other small molecules.

Visualizations

Logical Relationship: Thiol-Maleimide Reaction



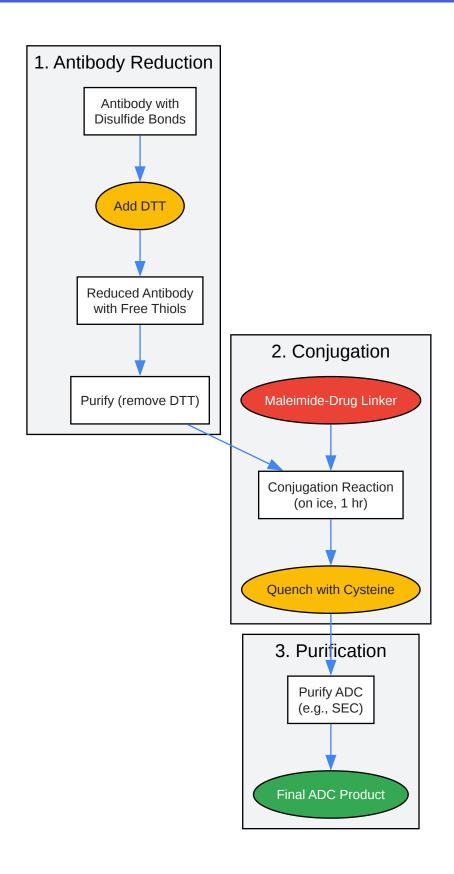
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Caption: Covalent bond formation between a protein's thiol group and AF430 maleimide.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis



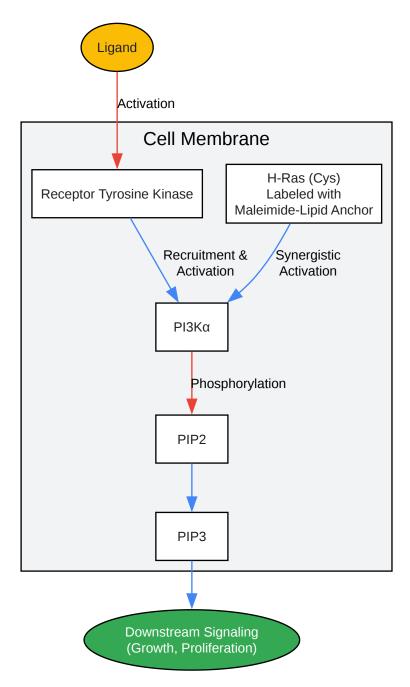


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Caption: Step-by-step workflow for the synthesis of an Antibody-Drug Conjugate.



Signaling Pathway: Probing Membrane-Associated Proteins



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Caption: Use of a maleimide anchor to study synergistic activation of PI3Ka signaling.



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- To cite this document: BenchChem. [AF430 Maleimide: A Technical Guide for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15340685#what-is-af430-maleimide-used-for-in-research]

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